(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a compound characterized by the presence of an amino group, a trifluoromethoxy group, and a butanamide backbone. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .
Scientific Research Applications
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[2-(trifluoromethyl)phenyl]butanamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2S)-2-amino-N-[2-(difluoromethoxy)phenyl]butanamide: Contains a difluoromethoxy group, which has different electronic properties compared to the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide makes it unique due to its strong electron-withdrawing effects, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-7(15)10(17)16-8-5-3-4-6-9(8)18-11(12,13)14/h3-7H,2,15H2,1H3,(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQBLLCKRVMKC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=CC=C1OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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